molecular formula C8H8BrNO2 B596493 Methyl 2-bromo-5-methylpyridine-4-carboxylate CAS No. 1227575-00-9

Methyl 2-bromo-5-methylpyridine-4-carboxylate

Cat. No.: B596493
CAS No.: 1227575-00-9
M. Wt: 230.061
InChI Key: UBJFXKRACLUHSF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a bromine atom at the second position, a methyl group at the fifth position, and a carboxylate ester group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 2-methyl-5-pyridinecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-bromo-5-methylpyridine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-methylpyridine-4-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromopyridine-4-carboxylate: Similar structure but lacks the methyl group at the fifth position.

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Contains a methoxy group instead of a methyl group.

    Methyl 5-bromo-2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of a methyl group

Uniqueness

Methyl 2-bromo-5-methylpyridine-4-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

methyl 2-bromo-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJFXKRACLUHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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